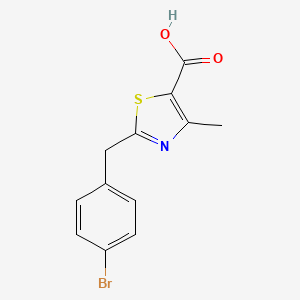

2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid

描述

Nomenclature and Systematic Identification

The compound’s systematic name, 2-(4-bromobenzyl)-4-methylthiazole-5-carboxylic acid , reflects its molecular architecture according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The thiazole ring is numbered such that the sulfur atom occupies position 1, the nitrogen atom position 3, and the substituents are assigned positions relative to this orientation. Key identifiers include:

- CAS Registry Number : 1053656-73-7

- Molecular Formula : C₁₂H₁₀BrNO₂S

- Molecular Weight : 312.18 g/mol

- SMILES Notation : O=C(C1=C(C)N=C(CC2=CC=C(Br)C=C2)S1)O

The benzyl group at position 2 of the thiazole ring is substituted with a bromine atom at the para position of its phenyl ring, while a methyl group occupies position 4. The carboxylic acid moiety at position 5 enhances the molecule’s polarity and potential for hydrogen bonding.

Historical Context in Heterocyclic Chemistry Research

The synthesis of thiazole derivatives dates to the late 19th century, with the Hantzsch thiazole synthesis (1887) remaining a cornerstone methodology. This reaction typically involves the condensation of α-haloketones with thioamides or thioureas. For this compound, modern adaptations likely employ:

- Bromobenzyl-substituted α-haloketones as electrophilic precursors

- Thioamide derivatives to form the thiazole core

- Post-functionalization to introduce the carboxylic acid group

A 2024 study demonstrated the utility of halogen-metal exchange reactions for introducing bromine atoms into thiazole systems, a strategy relevant to this compound’s synthesis. The bromobenzyl group’s electron-withdrawing nature influences the thiazole ring’s electronic properties, enabling selective functionalization at specific positions.

Position within Thiazole Carboxylic Acid Derivatives

This compound belongs to a subclass of thiazole derivatives characterized by carboxylic acid substituents. Comparative analysis with related structures reveals distinct features:

The benzyl group in this compound provides enhanced conformational flexibility compared to rigid phenyl-substituted analogs. This flexibility may improve binding interactions in medicinal chemistry applications. The methyl group at position 4 sterically shields the thiazole nitrogen, potentially modulating reactivity in nucleophilic substitution reactions.

属性

IUPAC Name |

2-[(4-bromophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWIGIJXMMEVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 4-Methylthiazole-5-carboxylic Acid Methyl Ester Intermediate

A foundational intermediate, 4-methyl-thiazole-5-carboxylic acid methyl ester , is prepared by oxidation of 4-methyl-5-hydroxymethyl-thiazole using a TEMPO-mediated oxidation system:

- 4-Methyl-5-hydroxymethyl-thiazole is dissolved in dichloromethane.

- Sodium bicarbonate solution is added at 30-32°C.

- The reaction mixture is cooled to 0-2°C, and KBr, TEMPO, and sodium hypochlorite solutions are added sequentially.

- The reaction is stirred at low temperature (0-2°C) with monitoring by HPLC.

- The organic layer is separated, washed, dried, and evaporated to yield 4-methyl-5-formyl-1,3-thiazole with 97-98% purity by HPLC.

This step is critical as it sets up the thiazole ring with a formyl group that can be further manipulated.

Cyclization to Form Thiazole Ring with Bromophenyl Substituent

A multi-step process starting from 3-bromo-4-hydroxybenzaldehyde leads to the formation of the thiazole ring:

- Reaction of 3-bromo-4-hydroxybenzaldehyde with hydroxylamine hydrochloride and sodium formate in refluxing formic acid produces 3-bromo-4-hydroxy-benzonitrile.

- Treatment with thioacetamide converts the nitrile to 3-bromo-4-hydroxy-thiobenzamide.

- Cyclization with 2-chloroacetoacetic acid ethyl ester affords 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

This sequence avoids the use of hazardous reagents such as potassium cyanide and special chromatographic techniques, improving safety and scalability.

Alkylation and Purification

- The hydroxy group on the bromophenyl ring is alkylated with isobutyl bromide in the presence of potassium carbonate in dimethylformamide at 80-85°C.

- The product is purified by filtration, washing, and recrystallization.

- Further purification involves formation of a hydrochloride salt in acetone medium, enhancing purity to >99% by HPLC.

Data Summary Table of Key Steps

Advantages and Improvements in Preparation

- The improved process avoids toxic reagents like potassium cyanide and special chromatographic purification, enhancing safety and cost-effectiveness.

- Use of TEMPO-mediated oxidation provides selective and efficient conversion of hydroxymethyl to formyl groups under mild conditions.

- Formation of hydrochloride salts improves compound purity and facilitates downstream processing to pharmaceutical-grade materials.

- The multi-step synthesis is optimized to maintain high yields (70-90%) and purity (>95%) at each stage.

Research Findings and Analytical Monitoring

- High-performance liquid chromatography (HPLC) is the primary analytical method used to monitor reaction progress and purity, with typical purities ranging from 95% to >99.5% at various stages.

- Melting point determination is used for intermediate characterization, confirming compound identity and purity.

- The oxidation step using TEMPO and sodium hypochlorite is conducted at low temperatures (0-2°C) to control reaction rate and minimize side products.

- Alkylation reactions are performed in polar aprotic solvents like DMF at elevated temperatures to achieve complete conversion.

化学反应分析

Types of Reactions

2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Oxone and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: 4-bromobenzyl alcohol or 4-bromobenzylamine.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Applications

1.1 Antidiabetic Potential

Recent studies have highlighted the potential of thiazole derivatives in managing diabetes mellitus. For instance, research on related thiazole compounds has shown significant improvements in insulin sensitivity and lipid profiles in diabetic animal models. A study involving a structurally similar compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, demonstrated its ability to ameliorate hyperglycemia and oxidative stress markers in streptozotocin-induced diabetic rats. The administration of this compound resulted in normalized serum glucose levels and improved lipid profiles, suggesting that 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid may exhibit similar therapeutic effects due to its structural similarities .

1.2 Anticancer Activity

Thiazole derivatives are increasingly recognized for their anticancer properties. Various studies have synthesized thiazole-containing compounds and evaluated their cytotoxic effects against different cancer cell lines. For example, one study reported the synthesis of N-acylated thiazoles that exhibited selective cytotoxicity against human glioblastoma and melanoma cell lines, indicating the potential of thiazole derivatives as anticancer agents .

The structure-activity relationship (SAR) analyses suggest that modifications on the thiazole ring can enhance anticancer activity. Compounds with specific substituents have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that introduce the thiazole moiety into the final product. The presence of bromine in the benzyl group is crucial as it can enhance biological activity through halogen bonding interactions with biomolecules.

Table 1: Comparison of Thiazole Derivatives and Their Biological Activities

作用机制

The mechanism of action of 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the thiazole ring can contribute to its overall stability and reactivity.

相似化合物的比较

Comparison with Similar Compounds

Thiazole derivatives with substitutions at the 2- and 4-positions exhibit diverse biological activities depending on their substituents. Below is a systematic comparison:

Structural and Functional Analogues

Key Differences and Trends

Substituent Effects on XO Inhibition: Electron-withdrawing groups (e.g., nitro, cyano) enhance XO inhibition. Febuxostat’s 3-cyano group contributes to its low IC50 (5.8 nM), outperforming allopurinol . Similarly, the nitro group in the indol-2-yl derivative (IC50: 5.1 nM) enhances activity . Bromine vs.

Pharmacokinetic Profiles :

- Indolyl derivatives (e.g., 2-(indol-2-yl)thiazoles) show superior oral bioavailability despite moderate in vitro potency, likely due to enhanced solubility from the indole scaffold .

- Febuxostat’s isobutoxy group improves membrane permeability, critical for its clinical efficacy .

Therapeutic Applications: Metabolic Disorders: Fluorobenzamido derivatives target insulin resistance and hyperlipidemia, diverging from XO inhibitors .

Challenges and Limitations

- Toxicity : Brominated compounds may pose higher toxicity risks compared to fluorine or chlorine analogues, requiring rigorous safety profiling.

- Synthetic Complexity : Introducing bulky groups (e.g., indolyl) complicates synthesis, as seen in multi-step routes for indol-2-yl derivatives .

生物活性

2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromobenzyl group and a carboxylic acid moiety, contributing to its diverse pharmacological properties.

- Molecular Formula : C₁₂H₁₀BrN₁O₂S

- Molecular Weight : 312.18 g/mol

- CAS Number : 1053656-73-7

- Purity : >95% .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism of action typically involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

In vitro studies have demonstrated the antiproliferative effects of thiazole derivatives against several cancer cell lines. For instance, compounds similar to this compound have shown cytotoxicity against human cancer cells, including breast and lung cancer lines. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance anticancer activity .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers. This activity is particularly relevant in conditions such as diabetes and metabolic syndrome, where inflammation plays a critical role .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals, it may help reduce oxidative damage in cells .

Study on Antidiabetic Effects

A significant study explored the effects of thiazole derivatives on hyperglycemia and insulin resistance in diabetic models. The results showed that administration of similar compounds led to improved glucose metabolism and reduced oxidative stress markers in diabetic rats. Histopathological examinations revealed protective effects on pancreatic islets, indicating potential for therapeutic applications in Type 2 Diabetes Mellitus (T2DM) .

Anticancer Activity Evaluation

Another study assessed the anticancer efficacy of various thiazole derivatives, including the target compound, against multiple cancer cell lines. The findings suggested that these compounds could induce apoptosis and inhibit cell proliferation via modulation of cell cycle regulators and apoptosis-related proteins .

常见问题

[Basic] What synthetic methodologies are commonly employed for the preparation of 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid, and what intermediates are critical in these pathways?

Answer:

The synthesis typically involves multi-step reactions starting with esterification, bromination, and hydrolysis. A representative route includes:

Ester Formation : Reacting a brominated phenyl precursor (e.g., 3-bromo-4-isobutoxyphenyl) with ethyl esters under nucleophilic substitution conditions to form intermediates like 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester .

Cyanation : Substituting bromine with cyano groups using copper cyanide (CuCN) in acidic conditions .

Hydrolysis : Cleaving the ester group under basic conditions (e.g., NaOH in tetrahydrofuran/ethanol) to yield the carboxylic acid derivative .

Key intermediates include ethyl esters and cyano-substituted phenyl-thiazole precursors.

[Basic] Which analytical techniques are recommended for structural elucidation of this compound, and how are data interpreted?

Answer:

- X-ray Diffraction (XRD) : Resolves crystal structure, dihedral angles (e.g., 2.4° between phenyl and thiazole rings), and hydrogen bonding (O–H⋯N, 2.60 Å) .

- NMR Spectroscopy : Confirms substituent positions (e.g., bromobenzyl protons at δ 7.2–7.8 ppm, thiazole methyl at δ 2.5 ppm).

- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and C≡N absorptions (~2200 cm⁻¹) .

[Advanced] How can density functional theory (DFT) with exact exchange terms improve the accuracy of thermochemical predictions for this compound's reactivity and stability?

Answer:

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange corrections reduce errors in atomization energies (<2.4 kcal/mol) and ionization potentials. For example:

- Calculate redox potentials of the thiazole ring to predict xanthine oxidase inhibition .

- Optimize geometry using basis sets (e.g., 6-31G*) to validate experimental bond lengths (C–Br: ~1.89 Å) .

[Advanced] What experimental and computational approaches are used to resolve discrepancies in crystallographic data, such as unexpected dihedral angles or hydrogen bonding patterns?

Answer:

- Single-Crystal XRD Refinement : Iterative modeling (e.g., SHELXL) adjusts thermal parameters and occupancy factors. For example, R-factor convergence to 0.049 and wR to 0.156 validates structural accuracy .

- Computational Overlay : Compare DFT-optimized geometries with XRD data to identify torsional deviations (e.g., carboxyl-thiazole coplanarity within 0.7°) .

- Hydrogen Bond Analysis : Use Mercury software to quantify interactions (e.g., π-π stacking at 3.75 Å centroid distance) .

[Advanced] What strategies mitigate the formation of process-related impurities like Febuxostat analogs during synthesis, and how are these impurities characterized?

Answer:

- By-Product Control : Optimize reaction time/temperature to minimize cyanation side products (e.g., 2-(3-cyano-4-propoxyphenyl) analogs) .

- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate impurities. Confirm structures via LC-MS (e.g., [M+H]⁺ = 303.1 for propoxy derivatives) .

- Reference Standards : Compare retention times and spectra with authenticated impurities (e.g., Febuxostat Impurity 23) .

[Basic] What are the typical by-products formed during the synthesis of this compound, and what chromatographic methods are effective for their separation?

Answer:

Common by-products include:

- Ethyl Ester Intermediates : Unhydrolyzed esters detected via TLC (Rf ~0.6 in ethyl acetate/hexane).

- Cyanation By-Products : Over- or under-cyanated phenyl derivatives (e.g., 3-bromo-4-methoxyphenyl analogs) .

- Separation Methods :

- Flash Chromatography : Silica gel, 3:1 hexane/ethyl acetate.

- HPLC : 0.1% TFA in water/acetonitrile, 254 nm UV detection .

[Advanced] How do non-covalent interactions (e.g., π-π stacking, hydrogen bonds) influence the solid-state packing and stability of crystalline derivatives?

Answer:

- π-π Interactions : Stabilize crystal lattices via aromatic ring stacking (centroid distance: 3.75 Å in pyridine solvates) .

- Hydrogen Bonds : Carboxylic acid groups form O–H⋯N bonds with co-crystallized pyridine (2.60 Å), enhancing thermal stability (TGA: decomposition >200°C) .

- Solvent Effects : Polar solvents (e.g., DMF) favor solvate formation, altering melting points by 5–10°C .

[Advanced] How does the introduction of bromine at the 4-position of the benzyl group affect the compound’s electronic properties and bioactivity?

Answer:

- Electronic Effects : Bromine’s electron-withdrawing nature increases thiazole ring electrophilicity (DFT-calculated LUMO: −1.8 eV), enhancing interactions with xanthine oxidase’s molybdenum center .

- Bioactivity Correlation : Bromine improves uric acid reduction efficacy (IC50: 0.6 nM vs. 1.2 nM for non-brominated analogs) .

[Basic] What are the stability considerations for storing this compound, and how are degradation products monitored?

Answer:

- Storage Conditions : Protect from light at −20°C under inert gas (N₂) to prevent hydrolysis or oxidation.

- Degradation Pathways :

- Hydrolysis: Forms 4-methylthiazole-5-carboxylic acid (detectable via HPLC at 6.2 min retention time).

- Decarboxylation: Heat (>100°C) yields 2-(4-bromobenzyl)-4-methylthiazole .

- Monitoring : Accelerated stability studies (40°C/75% RH) with LC-MS tracking .

[Advanced] How can polymorphism impact the physicochemical properties of this compound, and what techniques are used to characterize different crystalline forms?

Answer:

- Polymorph Effects : Alters solubility (e.g., Form I: 0.1 mg/mL vs. Form II: 0.3 mg/mL) and bioavailability .

- Characterization Methods :

- PXRD : Distinct peaks at 2θ = 12.4° (Form I) and 14.7° (Form II) .

- DSC : Melting endotherms at 215°C (Form I) and 198°C (Form II) .

- Hot-Stage Microscopy : Visualize phase transitions during heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。